An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,5-heptadiene
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,5-heptadiene
Introduction
3-Methyl-1,5-heptadiene is a non-conjugated diene that serves as a valuable substrate and intermediate in organic synthesis. Its structure, featuring both a terminal and an internal double bond, as well as a chiral center, provides a rich platform for investigating stereoselective reactions and complex molecule synthesis. This guide offers an in-depth exploration of the chemical and physical properties, spectroscopic signature, synthesis, and reactivity of 3-Methyl-1,5-heptadiene, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to provide not just procedural information, but also the underlying mechanistic rationale to empower informed experimental design.
Physicochemical Properties
3-Methyl-1,5-heptadiene is a volatile, flammable liquid. Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical behavior. The presence of a methyl group at the 3-position introduces a stereocenter, leading to the existence of (R)- and (S)-enantiomers. Furthermore, the internal double bond can exist as either the (E)- or (Z)-diastereomer.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄ | [1][2][3] |
| Molecular Weight | 110.20 g/mol | [1][2][3] |
| CAS Number | 4894-62-6 (unspecified stereochemistry), 50592-72-8 ((E)-isomer), 50763-51-4 ((Z)-isomer) | [1][4][5] |
| Boiling Point | 111.5-113.5 °C | [1] |
| Density | 0.736 g/cm³ | [1] |
| Flash Point | 9.3 °C | [1] |
| LogP | 3.3 | [6] |
| Vapor Pressure | 26.6 mmHg at 25°C | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Analysis
A thorough understanding of the spectroscopic characteristics of 3-Methyl-1,5-heptadiene is paramount for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.75 | ddt | 1H | H-2 | Vinyl proton, coupled to H-1 (cis and trans) and H-3. |
| ~5.40 | m | 2H | H-5, H-6 | Internal vinyl protons, complex coupling. |
| ~4.95 | m | 2H | H-1 | Terminal vinyl protons. |
| ~2.70 | m | 1H | H-3 | Allylic proton, coupled to H-2, H-4, and methyl protons. |
| ~2.10 | q | 2H | H-4 | Allylic protons, coupled to H-3 and H-5. |
| ~1.65 | d | 3H | H-7 | Methyl protons on the double bond. |
| ~1.00 | d | 3H | 3-CH₃ | Methyl protons adjacent to the chiral center. |
¹³C NMR (Predicted, 125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 | C-2 | Terminal alkene carbon. |
| ~130 | C-5 or C-6 | Internal alkene carbon. |
| ~125 | C-5 or C-6 | Internal alkene carbon. |
| ~114 | C-1 | Terminal alkene carbon. |
| ~40 | C-3 | Chiral center, allylic carbon. |
| ~35 | C-4 | Allylic carbon. |
| ~20 | 3-CH₃ | Methyl group on the chiral center. |
| ~18 | C-7 | Methyl group on the double bond. |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Methyl-1,5-heptadiene is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.
Key Fragmentation Peaks (m/z): [7][8]
-
110 (M⁺): Molecular ion peak.
-
95: Loss of a methyl group ([M-15]⁺).
-
81: Loss of an ethyl group ([M-29]⁺).
-
67: Loss of a propyl group ([M-43]⁺), a common fragmentation for allylic cleavage.
-
55: A prominent peak corresponding to the C₄H₇⁺ fragment.
-
41: A prominent peak corresponding to the allyl cation (C₃H₅⁺).
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methyl-1,5-heptadiene displays characteristic absorption bands corresponding to its alkene functional groups.
Characteristic IR Absorptions (cm⁻¹):
-
~3075: C-H stretch of the terminal vinyl group (=C-H).
-
~2960-2850: C-H stretch of the alkyl groups.
-
~1640: C=C stretch of the terminal double bond.
-
~1655: C=C stretch of the internal double bond.
-
~990 and ~910: Out-of-plane C-H bending of the terminal vinyl group (-CH=CH₂).
-
~965: Out-of-plane C-H bending of the trans-internal double bond (for the E-isomer).
Synthesis of 3-Methyl-1,5-heptadiene
The stereoselective synthesis of the (E) and (Z) isomers of 3-Methyl-1,5-heptadiene can be achieved through established olefination methodologies. The choice of reaction dictates the geometry of the resulting internal double bond.
Synthesis of (Z)-3-Methyl-1,5-heptadiene via the Wittig Reaction
The Wittig reaction, utilizing a non-stabilized ylide, is a reliable method for the synthesis of (Z)-alkenes.[9]
Experimental Protocol:
-
Ylide Generation:
-
Suspend a phosphonium salt, such as butyltriphenylphosphonium bromide, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is typically indicated by a color change to deep red or orange.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
-
Olefination:
-
In a separate flask, dissolve 2-methyl-4-pentenal in anhydrous THF under an inert atmosphere.
-
Cool the ylide solution to 0 °C and slowly add the aldehyde solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (Z)-3-Methyl-1,5-heptadiene.
-
Caption: Wittig reaction for (Z)-3-Methyl-1,5-heptadiene synthesis.
Synthesis of (E)-3-Methyl-1,5-heptadiene via the Julia-Kocienski Olefination
The Julia-Kocienski olefination provides a highly stereoselective route to (E)-alkenes.[10][11]
Experimental Protocol:
-
Sulfone Deprotonation:
-
Dissolve a heteroaromatic sulfone, such as 1-phenyl-1H-tetrazol-5-yl propyl sulfone, in an anhydrous polar aprotic solvent (e.g., DME or THF) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS), dropwise.
-
-
Olefination:
-
To the resulting anion solution, add 2-methyl-4-pentenal dropwise at -78 °C.
-
Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the product by column chromatography to afford (E)-3-Methyl-1,5-heptadiene.
-
Caption: Julia-Kocienski olefination for (E)-isomer synthesis.
Chemical Reactivity
The two double bonds in 3-Methyl-1,5-heptadiene exhibit distinct reactivity profiles, allowing for selective transformations. The terminal double bond is generally more sterically accessible and participates readily in reactions typical of monosubstituted alkenes. The internal double bond, being more substituted, is less reactive in some cases but can be targeted under specific conditions.
Cope Rearrangement
As a 1,5-diene, 3-Methyl-1,5-heptadiene can undergo a thermal[12][12]-sigmatropic rearrangement known as the Cope rearrangement.[13][14][15][16] This concerted, pericyclic reaction proceeds through a chair-like transition state and is typically reversible. The position of the equilibrium is determined by the relative thermodynamic stabilities of the starting material and the rearranged product. Heating 3-Methyl-1,5-heptadiene can lead to the formation of 5-methyl-1,5-heptadiene.
Experimental Conditions:
-
The reaction is typically carried out by heating the neat diene or a solution in a high-boiling inert solvent to temperatures in the range of 150-300 °C in a sealed tube.[13]
-
The progress of the rearrangement can be monitored by GC-MS or NMR spectroscopy.
Caption: Cope rearrangement of 3-Methyl-1,5-heptadiene.
Electrophilic Addition
The double bonds of 3-Methyl-1,5-heptadiene readily undergo electrophilic addition reactions. The regioselectivity of these reactions is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate.[17][18][19][20]
Example: Addition of HBr
The addition of hydrogen bromide proceeds via protonation of a double bond to form a carbocation, which is then attacked by the bromide ion. Protonation of the terminal double bond can lead to a secondary carbocation at C-2, while protonation of the internal double bond can lead to a tertiary carbocation at C-5 (which is also allylically stabilized). The tertiary carbocation is more stable, and thus the major product is expected to be 5-bromo-3-methyl-1-heptene.
Experimental Protocol:
-
Dissolve 3-Methyl-1,5-heptadiene in a suitable inert solvent (e.g., dichloromethane) and cool to 0 °C.
-
Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by chromatography.
Caption: Electrophilic addition of HBr to 3-Methyl-1,5-heptadiene.
Catalytic Hydrogenation
The double bonds of 3-Methyl-1,5-heptadiene can be reduced to the corresponding alkane, 3-methylheptane, through catalytic hydrogenation.[21][22][23][24] By carefully selecting the catalyst and reaction conditions, it may be possible to achieve selective hydrogenation of the less substituted terminal double bond.
Experimental Protocol:
-
Dissolve 3-Methyl-1,5-heptadiene in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain 3-methylheptane.
Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of double bonds, yielding carbonyl compounds.[1][25][26][27][28] Treatment of 3-Methyl-1,5-heptadiene with ozone followed by a reductive work-up (e.g., with dimethyl sulfide or zinc) will cleave both double bonds.
Expected Products:
-
Cleavage of the terminal double bond (C1-C2) yields formaldehyde and 2-methyl-4-hexenal.
-
Cleavage of the internal double bond (C5-C6) yields propanal and 3-methyl-1,5-dialdehyde.
Experimental Protocol:
-
Dissolve 3-Methyl-1,5-heptadiene in an inert solvent (e.g., dichloromethane or methanol) and cool to -78 °C.
-
Bubble a stream of ozone-oxygen through the solution until a blue color persists, indicating the presence of excess ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or zinc dust and acetic acid, and allow the mixture to warm to room temperature.
-
Perform an appropriate aqueous work-up and extract the products.
-
The resulting aldehydes can be isolated and purified by distillation or chromatography.
Safety and Handling
3-Methyl-1,5-heptadiene is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
GHS Hazard Statements (Anticipated):
-
H225: Highly flammable liquid and vapor.
-
May cause skin and eye irritation.
-
May be harmful if inhaled or swallowed.
Conclusion
3-Methyl-1,5-heptadiene is a versatile diene with a rich and varied chemical reactivity. Its distinct double bonds and chiral center make it an excellent model system for studying reaction mechanisms and a useful building block in stereoselective synthesis. This guide provides a comprehensive overview of its properties, analysis, synthesis, and key reactions, intended to serve as a valuable resource for researchers in the chemical sciences. The provided protocols and mechanistic insights are designed to facilitate the effective and safe utilization of this compound in the laboratory.
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